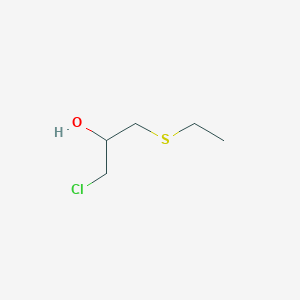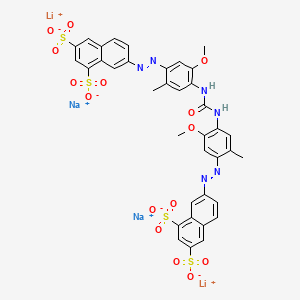
8-Acetyl-2-(2-acetyl-3,5-dihydroxyphenyl)-5-hydroxy-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“8-Acetyl-2-(2-acetyl-3,5-dihydroxyphenyl)-5-hydroxy-4H-chromen-4-one” is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and acetyl groups attached to a chromenone backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “8-Acetyl-2-(2-acetyl-3,5-dihydroxyphenyl)-5-hydroxy-4H-chromen-4-one” typically involves multi-step organic reactions. Common starting materials might include phenolic compounds and acetylating agents. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of such complex compounds may involve advanced techniques like continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of automated systems and high-throughput screening can also enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into hydroxyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts, transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and cardiovascular disorders.
Industry: Utilized in the development of natural dyes, food additives, and cosmetic products.
作用機序
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The acetyl groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
類似化合物との比較
Similar Compounds
Quercetin: A well-known flavonoid with similar hydroxyl groups.
Kaempferol: Another flavonoid with a similar chromenone structure.
Luteolin: Shares structural similarities and biological activities.
Uniqueness
“8-Acetyl-2-(2-acetyl-3,5-dihydroxyphenyl)-5-hydroxy-4H-chromen-4-one” is unique due to its specific acetylation pattern and the presence of multiple hydroxyl groups, which may confer distinct biological activities and chemical reactivity compared to other flavonoids.
特性
CAS番号 |
70460-24-1 |
|---|---|
分子式 |
C19H14O7 |
分子量 |
354.3 g/mol |
IUPAC名 |
8-acetyl-2-(2-acetyl-3,5-dihydroxyphenyl)-5-hydroxychromen-4-one |
InChI |
InChI=1S/C19H14O7/c1-8(20)11-3-4-13(23)18-15(25)7-16(26-19(11)18)12-5-10(22)6-14(24)17(12)9(2)21/h3-7,22-24H,1-2H3 |
InChIキー |
DEFYWUPGKABEQF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C2C(=C(C=C1)O)C(=O)C=C(O2)C3=C(C(=CC(=C3)O)O)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3,5-bis(hydrazinecarbonyl)phenyl]hexadecane-1-sulfonamide](/img/structure/B12792565.png)

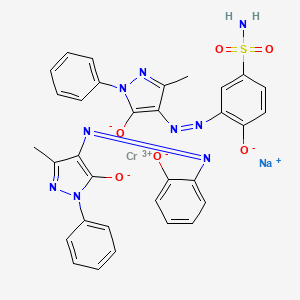
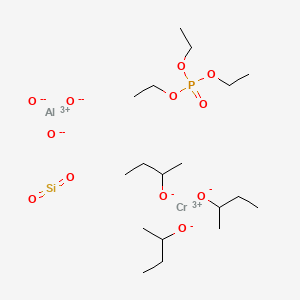
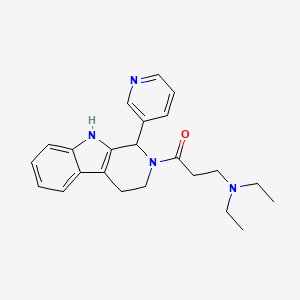
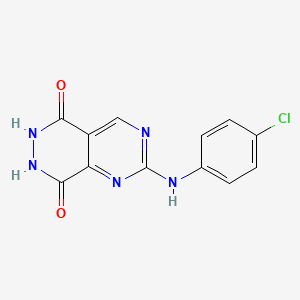
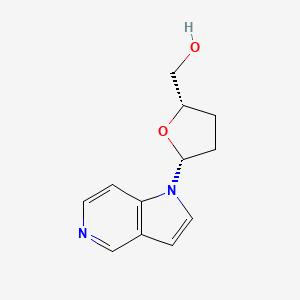
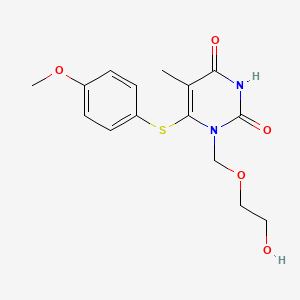
![5-[2-[4-[7-[(5-Chloro-2,6-Difluoro-4-Pyrimidinyl)Amino]-5,9-Disulfo-2H-Naphtho[1,2-d]Triazol-2-Yl]-2-Sulfophenyl]Diazenyl]-1,2-Dihydro-6-Hydroxy-2-Oxo-4-Pyridinecarboxylic Acid](/img/structure/B12792627.png)
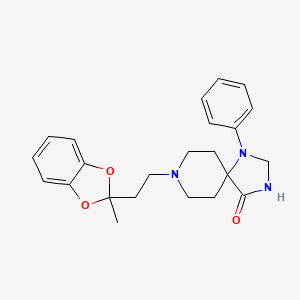
![Methyl 4-[2-(2-methoxy-2-oxoethyl)phenyl]butanoate](/img/structure/B12792632.png)
